molecular formula C25H29N3O7S2 B2676367 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate CAS No. 877651-88-2

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate

Cat. No. B2676367
CAS RN: 877651-88-2
M. Wt: 547.64
InChI Key: XPXWZGDONDKHEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate is a useful research compound. Its molecular formula is C25H29N3O7S2 and its molecular weight is 547.64. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Anticancer Properties

Compounds containing thiadiazole and pyrazole moieties have been investigated for their antioxidant and anticancer activities. For instance, derivatives of triazolo-thiadiazoles exhibited dose-dependent cytotoxic effects on hepatocellular carcinoma cell lines, suggesting potential for anticancer therapy (Sunil et al., 2010). Such compounds have shown potent antioxidant capabilities in various assays, highlighting their relevance in research aimed at mitigating oxidative stress-related diseases.

Synthesis and Antiviral Activities

Research on pyrazole- and isoxazole-based heterocycles revealed their synthesis and potential antiviral activities, particularly against Herpes simplex type-1 (HSV-1) (Dawood et al., 2011). This demonstrates the versatility of these compounds in developing new antiviral agents.

Inhibition of Nitric Oxide Synthase

Pyrazoline and thiadiazoline derivatives have been developed to inhibit nitric oxide synthase, with specific derivatives preferentially inhibiting neuronal or inducible isoforms (Arias et al., 2018). These findings are significant for the study of compounds that can modulate nitric oxide production, which is relevant in various pathological conditions.

Fungicidal Activities

Certain thiadiazole derivatives have been synthesized and evaluated for their fungicidal activities against diseases like rice sheath blight, indicating their potential as agricultural fungicides (Chen et al., 2000).

Antimicrobial and Anticancer Agents

The synthesis and characterization of compounds containing thiadiazole and pyrazole units have been explored for their antimicrobial and anticancer activities. Such studies are aimed at identifying new therapeutic agents that could be effective against various bacterial strains and cancer cell lines (Sayed et al., 2019).

properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3,4-diethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O7S2/c1-5-15(6-2)22(30)26-24-27-28-25(37-24)36-14-17-12-18(29)21(13-34-17)35-23(31)16-9-10-19(32-7-3)20(11-16)33-8-4/h9-13,15H,5-8,14H2,1-4H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXWZGDONDKHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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